methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride
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Overview
Description
Methyl 7,7-difluoro-3-azabicyclo[410]heptane-6-carboxylate hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of fluorine atoms and a nitrogen atom within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often require the use of fluorinating agents to introduce the fluorine atoms into the molecule. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and bicyclic structure contribute to its binding affinity and selectivity for these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 7,7-difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
- Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
Uniqueness
Methyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of a carboxylate ester group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Properties
CAS No. |
2097974-61-1 |
---|---|
Molecular Formula |
C8H12ClF2NO2 |
Molecular Weight |
227.6 |
Purity |
95 |
Origin of Product |
United States |
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